molecular formula C18H18Cl2FN3O B2772307 N-(2,5-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 890603-48-2

N-(2,5-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Cat. No. B2772307
CAS RN: 890603-48-2
M. Wt: 382.26
InChI Key: TYMYRHHGPOPSPA-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide, commonly known as DPA, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPA belongs to the class of drugs known as piperazine derivatives, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

Antimicrobial and Anticancer Potential

  • A study by Mehta et al. (2019) synthesized derivatives of a structurally similar compound and evaluated them for antimicrobial and anticancer activities. The results indicated significant antimicrobial activity and moderate anticancer activity, suggesting the potential use of such compounds in developing new therapeutic agents (Mehta et al., 2019).

Pesticide Development

  • Research by Olszewska et al. (2011) focused on the characterization of N-derivatives of a related compound for potential use as pesticides. Their structural characterization through X-ray powder diffraction provided insights into their applicability in agricultural settings (Olszewska et al., 2011).

Neuroprotective Effects

  • A derivative was shown to protect against neurotoxicity induced by glutamine in PC12 cells, indicating potential neuroprotective effects. This suggests that certain modifications to the compound could lead to treatments for neurological disorders or injuries (Jian-gang Zhong et al., 2018).

properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2FN3O/c19-13-1-6-16(20)17(11-13)22-18(25)12-23-7-9-24(10-8-23)15-4-2-14(21)3-5-15/h1-6,11H,7-10,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMYRHHGPOPSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)Cl)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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